molecular formula C11H7BrClN3OS B10901682 5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B10901682
M. Wt: 344.62 g/mol
InChI Key: BCDLYJULVNDQQI-GIDUJCDVSA-N
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Description

5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE typically involves the following steps:

    Formation of the Hydrazide: The starting material, nicotinic acid, is converted to nicotinoyl hydrazide through a reaction with hydrazine hydrate.

    Bromination: The hydrazide is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Condensation Reaction: The brominated hydrazide undergoes a condensation reaction with 5-chloro-2-thiophenecarboxaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of safer and more environmentally friendly reagents and solvents would be prioritized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the carbonyl group, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the development of new organic compounds.

Biology

The compound’s potential biological activities are of interest in biological research. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Shares the thienyl and bromine groups but lacks the nicotinoyl hydrazide moiety.

    Nicotinoyl Hydrazide: Contains the hydrazide group but lacks the bromine and thienyl groups.

    5-Chloro-2-thiophenecarboxaldehyde: Similar thienyl and chlorine groups but lacks the bromine and hydrazide components.

Uniqueness

5-BROMO-N’~3~-[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]NICOTINOHYDRAZIDE is unique due to its combination of bromine, chlorine, and thienyl groups within a single molecule. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H7BrClN3OS

Molecular Weight

344.62 g/mol

IUPAC Name

5-bromo-N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C11H7BrClN3OS/c12-8-3-7(4-14-5-8)11(17)16-15-6-9-1-2-10(13)18-9/h1-6H,(H,16,17)/b15-6+

InChI Key

BCDLYJULVNDQQI-GIDUJCDVSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=C(SC(=C1)Cl)C=NNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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